Cas no 88321-09-9 (Aloxistatin)

Aloxistatin structure
Aloxistatin structure
Produktname:Aloxistatin
CAS-Nr.:88321-09-9
MF:C17H30N2O5
MW:342.430505275726
MDL:MFCD00132883
CID:722115
PubChem ID:24894681

Aloxistatin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-,ethyl ester, (2S,3S)-
    • E-64d [for Biochemical Research]
    • E-64d
    • (2S,3S)-3-[[[(1S)-3-Methyl-1-[[(3-methylbutyl)amino]carbonyl]-butyl]amino]carbonyl]-2-oxiranecarboxylic acid ethyl ester
    • 2-Oxiranecarboxylicacid,3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbo...
    • ALLATOSTATIN I
    • Aloxistatin
    • E 64d
    • E-64-d
    • E-64d (EST,EP 453,NSC 694281, Aloxistatin)
    • EST
    • L-trans-Epoxysuccinyl-Leu-3-methylbutylamide-ethyl ester
    • Aloxistatin (E-64d) EST Loxistatin
    • E64c ethyl ester
    • ep453
    • LOXASTATIN
    • LOXISTATIN
    • (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
    • Ethyl (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylate
    • (2S,3S)-3-[[(2S)-4-Methyl-1-[(3-methylbutyl)amino]-1-oxo-2-pentanyl]carbamoyl]-2-oxiranecarboxylic Acid Ethyl Ester
    • Aloxistatine
    • Aloxistatinum
    • Aloxistatina
    • Aloxistatin [INN]
    • E 64c ethyl ester
    • EST (pharmaceutical)
    • Aloxistatine [French]
    • Aloxistatinum [Latin]
    • Aloxistatina [Spanish]
    • C17H30N2O5
    • EP 453
    • E64d
    • L5W337AOUR
    • MLS000028372
    • SMR000058552
    • Ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate
    • Oxiranecarb
    • Oxiranecarboxylic acid, 3-[[[(1S)-3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, (2S,3S)- (9CI)
    • Oxiranecarboxylic acid, 3-[[[3-methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester, [2S-[2α,3β(R*)]]- (ZCI)
    • E64d/pepstatin
    • NSC 694281
    • Pepstatin E64d
    • MDL: MFCD00132883
    • Inchi: 1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
    • InChI-Schlüssel: SRVFFFJZQVENJC-IHRRRGAJSA-N
    • Lächelt: C([C@H]1O[C@@H]1C(=O)OCC)(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
    • BRN: 5354546

Berechnete Eigenschaften

  • Genaue Masse: 342.21500
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 450
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 4
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 97

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Dichte: 1.0657 (rough estimate)
  • Schmelzpunkt: 126°C(lit.)
  • Siedepunkt: 538°C at 760 mmHg
  • Brechungsindex: 1.5800 (estimate)
  • Löslichkeit: Soluble in DMSO, DMF or ethanol
  • PSA: 97.03000
  • LogP: 1.79190
  • Löslichkeit: Nicht bestimmt

Aloxistatin Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26-36
  • RTECS:RR0404300
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aloxistatin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
LKT Labs
E0003-1 mg
E64-d
88321-09-9 ≥97%
1mg
$82.60 2023-07-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024293-250ug
Aloxistatin
88321-09-9 98%()
250ug
¥223 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11816-1mg
E 64d
88321-09-9 98%
1mg
¥416.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-100mg
Aloxistatin
88321-09-9 99.47%
100mg
¥ 8682 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6040-25 mg
Aloxistatin
88321-09-9 99.47%
25mg
¥3770.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-5mg
Aloxistatin
88321-09-9 ,98%
5mg
¥899.0 2023-09-07
DC Chemicals
DC8485-250 mg
E-64d(Aloxistatin)
88321-09-9 >98%
250mg
$850.0 2022-02-28
Apollo Scientific
BIE1005-5mg
E-64d
88321-09-9
5mg
£73.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E98090-100mg
Aloxistatin
88321-09-9 ,98%
100mg
¥4799.0 2023-09-07
ChemScence
CS-5996-100mg
Aloxistatin
88321-09-9 99.55%
100mg
$750.0 2022-04-26

Aloxistatin Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Referenz
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
Referenz
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
2.2 Solvents: Ethyl acetate ,  Water
Referenz
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Referenz
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
2.1 Solvents: Ethyl acetate
Referenz
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  4-Methylmorpholine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Referenz
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Referenz
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
Referenz
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethanol ;  1.5 h, 3 °C → 8 °C; 2.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2.5 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Referenz
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate
3.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
3.2 Solvents: Ethyl acetate ,  Water
Referenz
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform
1.2 Solvents: Ethyl acetate ,  Water
Referenz
A new synthesis of peptidyl epoxysuccinates for probing cysteine protease-inhibitor P3/S3 binding interactions
Roush, William R.; et al, Synthesis, 1999, 1500, 1500-1504

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate
Referenz
An efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), a new inhibitor of cysteine proteinases
Tamai, Masaharu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(3), 1098-104

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Referenz
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  72 h, reflux
2.1 Reagents: Lithium ethoxide Solvents: Ethanol ;  10 min, rt
2.2 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, rt
Referenz
Stereoselective synthesis of E-64 and related cysteine proteases inhibitors from 2,3-epoxyamides
Sarabia, Francisco; et al, Bioorganic & Medicinal Chemistry, 2005, 13(5), 1691-1705

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  50 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 0 °C
Referenz
Stereoselective synthesis of the epoxysuccinyl peptide E-64c
Lygo, Barry; et al, Synlett, 2006, (13), 2063-2066

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  4.5 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Water ;  1 h, 4 °C → 6 °C; 4 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Ethyl acetate ;  3 h, 0 °C; 12 h, rt
Referenz
Design, synthesis, and screen of cathepsin K inhibitors
Yu, Ying-Ying; et al, Chinese Chemical Letters, 2013, 24(8), 715-718

Aloxistatin Raw materials

Aloxistatin Preparation Products

Aloxistatin Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:88321-09-9)Aloxistatin
A858335
Reinheit:99%/99%/99%/99%
Menge:50mg/100mg/250mg/1g
Preis ($):180.0/301.0/494.0/1389.0
atkchemica
(CAS:88321-09-9)Aloxistatin
CL0630
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung